molecular formula C17H15NO4 B6493908 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859860-91-6

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

Cat. No.: B6493908
CAS No.: 859860-91-6
M. Wt: 297.30 g/mol
InChI Key: IWACZFRJCDOCAR-UHFFFAOYSA-N
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Description

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a complex organic compound belonging to the class of hydroxycoumarins. This compound features a coumarin core with hydroxyl groups at the 6th and 7th positions and an amino methyl group attached to a 2-methylphenyl moiety. Hydroxycoumarins are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves multiple steps, starting with the base coumarin structure. One common method is the Mannich reaction, which involves the condensation of a coumarin derivative with formaldehyde and an amine, such as 2-methylphenylamine. The reaction conditions usually require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would be crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for halogenation and alkyl halides for alkylation are typically employed.

Major Products Formed

  • Oxidation: : Formation of 6,7-dicarboxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one.

  • Reduction: : Formation of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one with an amine group.

  • Substitution: : Formation of various substituted hydroxycoumarins depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its hydroxyl groups make it a versatile intermediate for further functionalization.

Biology

In biological research, hydroxycoumarins are studied for their potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, may be investigated for its ability to modulate biological pathways and its potential therapeutic applications.

Medicine

In the medical field, hydroxycoumarins are explored for their pharmacological properties. This compound could be developed into drugs targeting specific diseases, leveraging its biological activity.

Industry

In the industrial sector, hydroxycoumarins are used in the production of dyes, fragrances, and other chemical products. This compound's unique structure may offer advantages in the synthesis of novel industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin: : The parent compound without hydroxyl or amino groups.

  • 4-Hydroxycoumarin: : Similar structure but with only one hydroxyl group.

  • 5,6-dihydroxy-7-methylcoumarin: : Another hydroxycoumarin with different positions of hydroxyl and methyl groups.

Uniqueness

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is unique due to its specific arrangement of hydroxyl and amino groups, which can lead to distinct biological and chemical properties compared to other hydroxycoumarins

Properties

IUPAC Name

6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACZFRJCDOCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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